2-Amino-5-(2-amino-1H-imidazol-1-yl)pentanoic acid

arginase inhibition structure-activity relationship 2-aminoimidazole amino acid

2-Amino-5-(2-amino-1H-imidazol-1-yl)pentanoic acid (abbreviated A1P) is a synthetic, non‑proteinogenic L‑amino acid belonging to the 2‑aminoimidazole amino acid class. Its (2S)‑enantiomer is characterized as a competitive inhibitor of the binuclear manganese metalloenzyme human arginase I.

Molecular Formula C8H14N4O2
Molecular Weight 198.22 g/mol
Cat. No. B13034604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-(2-amino-1H-imidazol-1-yl)pentanoic acid
Molecular FormulaC8H14N4O2
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESC1=CN(C(=N1)N)CCCC(C(=O)O)N
InChIInChI=1S/C8H14N4O2/c9-6(7(13)14)2-1-4-12-5-3-11-8(12)10/h3,5-6H,1-2,4,9H2,(H2,10,11)(H,13,14)
InChIKeyWGFGZNVQMGCHHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5-(2-amino-1H-imidazol-1-yl)pentanoic Acid (A1P) – A Selective Arginase I Inhibitor Chemotype for Procurement Specification


2-Amino-5-(2-amino-1H-imidazol-1-yl)pentanoic acid (abbreviated A1P) is a synthetic, non‑proteinogenic L‑amino acid belonging to the 2‑aminoimidazole amino acid class [1]. Its (2S)‑enantiomer is characterized as a competitive inhibitor of the binuclear manganese metalloenzyme human arginase I [2]. The free base (C₈H₁₄N₄O₂, MW 198.22) is indexed under CAS 1378291‑02‑1 and the dihydrochloride salt under CAS 2059928‑04‑8 . A1P is recognized as the tightest‑binding congener within its structural series and has demonstrated in vivo pharmacological activity in a murine model of allergic airways inflammation [2].

Why 2‑Amino‑5‑(2‑amino‑1H‑imidazol‑1‑yl)pentanoic Acid Cannot Be Replaced by Generic In‑Class Analogs


The 2‑aminoimidazole amino acid series exhibits extreme sensitivity to side‑chain length, regioisomerism, and azole connectivity, with measured human arginase I inhibition constants spanning more than five orders of magnitude [1]. A one‑carbon truncation (2‑aminohistidine, 2AH) raises Ki 75‑fold; relocation of the aminoimidazole to the 4‑position (A4P) yields Ki > 0.8 M; N‑alkyl linkage (APP) gives Ki = 500 μM; and the parent 2‑aminoimidazole heterocycle alone exhibits Ki = 3.6 mM [1]. Consequently, procurement of a generic “aminoimidazole amino acid” without specifying the exact N‑1‑linked, five‑carbon side‑chain, (2S)‑configuration is unlikely to deliver the low‑micromolar arginase I affinity and in vivo pharmacology documented for A1P [1][2].

Quantitative Differentiation of 2‑Amino‑5‑(2‑amino‑1H‑imidazol‑1‑yl)pentanoic Acid (A1P) Against Closest Analogs and Class Alternatives


Intra‑Series Potency: A1P is 900‑Fold More Potent than the Parent 2‑Aminoimidazole and ≥125‑Fold Superior to Other Side‑Chain Variants

Within the same study and under identical fixed‑point kinetic assay conditions (¹⁴C‑L‑arginine substrate), A1P (Ki = 4.0 ± 0.2 μM) is 900‑fold more potent than the unsubstituted 2‑aminoimidazole (Ki = 3600 ± 20 μM), 75‑fold more potent than the one‑carbon‑shorter analog 2‑aminohistidine (2AH, Ki = 300 ± 9 μM), and 750‑fold more potent than the one‑carbon‑longer 2‑aminohomohistidine (AHH, Ki = 3000 ± 10 μM). The regioisomer A4P (2‑aminoimidazol‑4‑yl) is essentially inactive (Ki > 800,000 μM), and the N‑alkylated congener APP shows Ki = 500 ± 8 μM. Surface plasmon resonance independently confirmed the low‑micromolar affinity with Kd = 2.0 ± 0.1 μM [1][2].

arginase inhibition structure-activity relationship 2-aminoimidazole amino acid

Arginase I Selectivity Over Nitric Oxide Synthase (NOS) Isoforms: A1P is a Weak NOS Inhibitor Despite Potent Arginase I Binding

In side‑by‑side enzymatic profiling within the same publication, A1P exhibits IC₅₀ values of 135 μM against recombinant rat neuronal NOS (nNOS) and 480 μM against recombinant murine inducible NOS (iNOS), corresponding to a 34‑fold and 120‑fold window, respectively, over its arginase I Ki [1]. This contrasts with the structurally related NOS‑targeted analog 2‑amino‑5‑(imidazol‑1‑yl)pentanoic acid, which was reported as the most potent member of a 2‑amino‑5‑azolylpentanoic acid series against rat iNOS, rat nNOS, and human‑derived cNOS [2].

arginase selectivity nitric oxide synthase off-target profiling

In Vivo Pharmacodynamic Efficacy: A1P Attenuates Airways Hyperresponsiveness in a Murine Allergic Asthma Model

In an acute (3‑week) ovalbumin (OVA)‑sensitized and ‑challenged Balb/C mouse model of allergic airways inflammation, nebulized A1P (80 μg/g) significantly attenuated both total respiratory system resistance (R) and maximum central airways resistance (RN) following methacholine challenge relative to OVA/OVA vehicle‑treated controls [1]. This in vivo outcome is not reported for any other 2‑aminoimidazole amino acid congener in the series (2AH, AHH, A4P, APP), and only A1P combined sufficient in vitro potency (Ki 4 μM) with demonstrated in vivo target engagement to achieve functional airway parameter improvement [1][2].

airways hyperresponsiveness asthma model arginase inhibitor in vivo

Procurement‑Relevant Application Scenarios for 2‑Amino‑5‑(2‑amino‑1H‑imidazol‑1‑yl)pentanoic Acid (A1P)


Arginase I Inhibitor Probe in Asthma and Allergic Airways Disease Research

A1P is the only 2‑aminoimidazole amino acid with demonstrated in vivo attenuation of airways hyperresponsiveness in an OVA‑driven murine asthma model [1]. Research groups investigating arginase I as a therapeutic target in Th2‑driven respiratory inflammation can use A1P as a low‑micromolar‑affinity chemical probe with published in vivo dosing and efficacy benchmarks that are absent for all other series members.

Selective Chemical Biology Dissection of Arginase vs. NOS Pathways

With a 34‑fold selectivity margin over nNOS and 120‑fold over iNOS, A1P enables experiments requiring arginase‑specific inhibition without significant cross‑reactivity at NOS isoforms [1]. This contrasts with the 2‑amino‑5‑(imidazol‑1‑yl)pentanoic acid scaffold, which was optimized primarily for NOS inhibition [2], making A1P the appropriate procurement choice for arginase‑centric pathway analysis.

Reference Standard for 2‑Aminoimidazole Amino Acid Arginase Inhibitor Screening Cascades

A1P (Ki 4 μM, Kd 2 μM) serves as the benchmark low‑micromolar reference within the 2‑aminoimidazole amino acid class for academic and industrial arginase inhibitor screening programs [1][3]. Its well‑characterized competitive inhibition mode and documented enzymatic assay conditions allow its use as a positive control when profiling novel arginase I inhibitor chemotypes.

Procurement for Structure‑Based Drug Design of Binuclear Metalloenzyme Inhibitors

The 2‑aminoimidazole moiety of A1P was designed as a guanidine mimetic to coordinate the binuclear manganese cluster of arginase I, a binding mode distinct from boronic acid (BEC) and N‑hydroxyguanidine (nor‑NOHA) inhibitors [1]. Crystallographic characterization of related 2AH and AHH complexes provides structural templates for rational optimization, making A1P a strategic starting point for medicinal chemistry campaigns that require metal‑coordinating amino acid scaffolds.

Quote Request

Request a Quote for 2-Amino-5-(2-amino-1H-imidazol-1-yl)pentanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.